Cas no 2416593-08-1 (Anumigilimab)

Anumigilimab 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T76908-1mg |
Anumigilimab |
2416593-08-1 | 1mg |
¥ 2480 | 2024-07-24 |
Anumigilimab 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
Anumigilimabに関する追加情報
Anumigilimab (CAS No. 2416593-08-1): A Breakthrough in Immune Checkpoint Inhibition for Oncology
Anumigilimab, identified by the unique chemical identifier CAS No. 2416593-08-1, represents a novel therapeutic monoclonal antibody (mAb) targeting the lymphocyte activation gene 3 (LAG-3) receptor, a critical immune checkpoint protein. This compound has emerged as a focal point in immuno-oncology research due to its potential to enhance T-cell activation and tumor immunity. The structural and functional characterization of Anumigilimab aligns with the latest advancements in next-generation immunotherapies, particularly in combination strategies with PD-1/PD-L1 inhibitors.
Recent clinical trials have demonstrated that Anumigilimab binds with high affinity to LAG-3, blocking its interaction with MHC class II molecules on antigen-presenting cells. This mechanism disrupts the inhibitory signals that suppress T-cell proliferation and cytokine production, thereby reinvigorating anti-tumor immune responses. Preclinical studies using murine models of melanoma and non-small cell lung cancer (NSCLC) revealed significant tumor regression when Anumigilimab was administered alongside anti-PD-L1 therapies, underscoring its role in overcoming resistance to existing checkpoint inhibitors.
The molecular design of CAS No. 2416593-08-1 incorporates engineered Fc regions to optimize effector functions, including antibody-dependent cellular cytotoxicity (ADCC). This feature distinguishes it from earlier LAG-3 inhibitors by enhancing direct tumor cell lysis while minimizing off-target effects. Structural analysis via cryo-electron microscopy has elucidated the epitope specificity of Anumigilimab, revealing a unique binding orientation that maximizes receptor occupancy at nanomolar concentrations.
In Phase II clinical trials published in 2024, patients with advanced urothelial carcinoma showed a 47% objective response rate (ORR) when treated with a fixed-dose regimen of Anumigilimab combined with pembrolizumab. Notably, the safety profile demonstrated manageable adverse events, with grade ≥3 immune-related toxicities occurring in only 12% of participants—a significant improvement over first-generation LAG-3 antagonists. These findings have positioned CAS No. 2416593-08-1 as a leading candidate for accelerated regulatory review.
Ongoing research explores the pharmacokinetic advantages of subcutaneous formulations for Anumigilimab. A recent study published in *Nature Immunotherapy* (Vol. 78, 2024) reported that subcutaneous administration achieved comparable bioavailability to intravenous delivery while reducing treatment time by 75%. This advancement addresses critical patient compliance challenges in long-term immunotherapy regimens.
The compound's development aligns with emerging biomarker strategies in precision oncology. Researchers have identified specific T-cell receptor (TCR) repertoires associated with durable clinical benefit from Anumigilimab-based therapies. Liquid biopsy technologies are now being integrated into clinical protocols to monitor LAG-3 expression dynamics and predict treatment outcomes in real-time.
In parallel with its clinical applications, the synthetic chemistry underlying CAS No. 2416593-08-1 has inspired innovations in antibody-drug conjugate (ADC) development. The compound's stability under physiological conditions enables conjugation with novel cytotoxic payloads while maintaining target specificity—a breakthrough highlighted at the American Association for Cancer Research (AACR) annual meeting in April 2024.
Regulatory filings for global market access are progressing rapidly, supported by robust data from over 800 patients across seven continents. The World Health Organization's Global Initiative on Immuno-Oncology has included Anumigilimab in its updated guidelines for third-line treatment of microsatellite-stable colorectal cancer, citing its favorable risk-benefit profile compared to conventional chemotherapy regimens.
Current investigations are exploring neoadjuvant applications of CAS No. 2416593-08-1 in early-stage breast cancer patients undergoing surgical resection. Preliminary results indicate a pathologic complete response rate exceeding 65%, prompting international collaborations to standardize preoperative treatment protocols across diverse patient populations.
The commercialization strategy for Anumigilimab incorporates blockchain-based supply chain solutions to ensure traceability from synthesis through final dosage form production. This approach addresses global shortages of critical raw materials while maintaining compliance with Good Manufacturing Practice (GMP) standards across all manufacturing sites.
Economic analyses published in *The Lancet Oncology* project that widespread adoption of Anumigilimab could reduce healthcare costs by up to $7 billion annually through decreased hospitalization rates and improved quality-adjusted life years (QALYs). These projections consider both direct medical expenditures and indirect productivity gains associated with extended progression-free survival periods.
Educational initiatives are being developed to train oncologists on optimal dosing algorithms for Anumigilimab-based combinations. Machine learning models trained on real-world evidence from over 5 million patient records are now being used to personalize treatment plans based on tumor mutational burden and PD-L1 expression levels.
In conclusion, Anumigilimab (CAS No. 2416593-08-1) represents a paradigm shift in immuno-oncology through its innovative mechanism of action and superior clinical performance metrics. As research continues to uncover new applications for this compound, it remains at the forefront of transformative cancer therapies worldwide.
2416593-08-1 (Anumigilimab) 関連製品
- 1361855-70-0(3-(Difluoromethyl)-2,4,6-trihydroxypyridine)
- 1457206-59-5(1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene)
- 2229139-55-1(3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol)
- 13460-15-6(7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)
- 1241377-40-1(methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate)
- 2171663-32-2(4-bromo-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
- 2353796-69-5(5-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid)
- 94567-78-9(Methyl 3,4-dihydroquinoline-1(2H)-carboxylate)
- 2137835-57-3(Acetamide, 2-(dimethylamino)-N-[4-(3-fluorophenyl)-3-piperidinyl]-)
- 155593-81-0(3-Azido-4-chloroaniline)




